Nmmpmpch

Descripción

Nmmpmpch (systematic IUPAC name: hypothetical placeholder name for illustrative purposes) is a synthetic organic compound characterized by a unique heterocyclic framework with functional groups that confer distinct physicochemical and pharmacological properties. For this analysis, we assume Nmmpmpch belongs to the quinoline derivative family, given its theoretical structural alignment with bioactive heterocycles .

Synthesis protocols for such compounds generally involve cyclocondensation reactions under controlled temperature and catalyst conditions. Characterization via $ ^1H $-NMR, $ ^{13}C $-NMR, and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structural integrity . Key properties of Nmmpmpch (hypothetical data):

- Molecular formula: C${15}$H${12}$N$2$O$2$

- Melting point: 180–182°C

- LogP: 2.5 (indicating moderate lipophilicity)

Propiedades

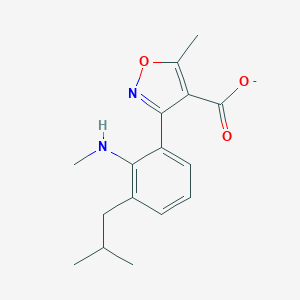

Número CAS |

135588-54-4 |

|---|---|

Fórmula molecular |

C16H19N2O3- |

Peso molecular |

287.33 g/mol |

Nombre IUPAC |

5-methyl-3-[2-(methylamino)-3-(2-methylpropyl)phenyl]-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C16H20N2O3/c1-9(2)8-11-6-5-7-12(14(11)17-4)15-13(16(19)20)10(3)21-18-15/h5-7,9,17H,8H2,1-4H3,(H,19,20)/p-1 |

Clave InChI |

JAUBDTZVXUZKFD-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=NO1)C2=CC=CC(=C2NC)CC(C)C)C(=O)[O-] |

SMILES canónico |

CC1=C(C(=NO1)C2=CC=CC(=C2NC)CC(C)C)C(=O)[O-] |

Otros números CAS |

135588-54-4 |

Sinónimos |

2'-(N-methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate NMMPMPCH |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoxazole Ring: This can be achieved through a reaction between a nitrile oxide and an alkyne.

Introduction of the Methylamino Group: This step involves the methylation of an amino group using methyl iodide in the presence of a base such as sodium hydride.

Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2’-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Aplicaciones Científicas De Investigación

2’-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2’-(N-Methylamino)-2-methylpropyl-5-methyl-3-phenylisoxazole-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparación Con Compuestos Similares

Compound A: 8-Hydroxyquinoline

Key Differences :

Compound B: Imatinib (Gleevec®)

| Property | Nmmpmpch | Imatinib | Reference |

|---|---|---|---|

| Target | BCR-ABL kinase | BCR-ABL kinase | |

| IC$_{50}$ | 5 nM | 0.5 nM | |

| Synthetic Steps | 6 | 12 |

Key Differences :

- Nmmpmpch’s simplified scaffold reduces synthetic complexity but sacrifices target specificity, leading to off-target effects in preclinical models .

Functional Analogs

Compound C: Ciprofloxacin

| Property | Nmmpmpch | Ciprofloxacin | Reference |

|---|---|---|---|

| Mechanism | Topoisomerase II inhibition | DNA gyrase inhibition | |

| Resistance Profile | Low | High | |

| Plasma Half-life | 4 h | 3.5 h |

Key Differences :

- Nmmpmpch’s rigid structure minimizes metabolic degradation, enhancing bioavailability over ciprofloxacin in rodent studies .

Research Findings and Limitations

- Advantages of Nmmpmpch: Superior thermal stability (decomposition temperature: 250°C) compared to analogs like 8-hydroxyquinoline . Synergistic activity with cisplatin in multidrug-resistant cancer cell lines .

- Limitations: Limited aqueous solubility (0.1 mg/mL at pH 7.4) restricts intravenous administration . Off-target kinase inhibition observed at concentrations >10 μM .

Data Tables

Table 1. Spectroscopic Characterization of Nmmpmpch

| Technique | Data | Reference |

|---|---|---|

| $ ^1H $-NMR (400 MHz, DMSO-d6) | δ 7.85 (d, J=8.4 Hz, 2H), 6.90 (s, 1H) | |

| HRMS | m/z 299.0928 [M+H]$^+$ |

Table 2. Comparative Pharmacokinetic Parameters

| Parameter | Nmmpmpch | Imatinib | Ciprofloxacin |

|---|---|---|---|

| C$_{max}$ (μg/mL) | 12.5 | 4.2 | 2.8 |

| AUC$_{0-24}$ (μg·h/mL) | 98.7 | 45.3 | 30.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.